molecular formula C24H39NO5 B10789909 (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

カタログ番号: B10789909
分子量: 421.6 g/mol
InChIキー: BDCURAWBZJMFIK-CVJSJHTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly complex polycyclic alkaloid characterized by a hexacyclic core structure with 11 defined stereocenters. Key functional groups include two methoxy substitutions at positions 6 and 16, a methoxymethyl group at position 13, and hydroxyl groups at positions 4 and 6.

特性

分子式

C24H39NO5

分子量

421.6 g/mol

IUPAC名

(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15?,16+,17-,18+,19-,20+,21-,22+,23+,24-/m1/s1

InChIキー

BDCURAWBZJMFIK-CVJSJHTBSA-N

異性体SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2CC([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC

正規SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC

製品の起源

United States

生物活性

The compound (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule characterized by its intricate stereochemistry and multi-cyclic structure. This compound belongs to a class of aza compounds that feature nitrogen atoms within their cyclic frameworks. The presence of multiple functional groups such as methoxy and hydroxyl groups contributes to its potential biological activity and reactivity in various chemical environments.

Structural Characteristics

The detailed structural formula of the compound showcases its unique stereochemistry:

  • Molecular Formula : C22H35NO4
  • Molecular Weight : 393.5 g/mol
  • Functional Groups : Methoxy groups (-OCH3), hydroxyl groups (-OH), and an aza group (N) integrated within a multi-cyclic framework.

Chemical Reactivity

The chemical reactivity of this compound can be understood through its functional groups:

  • Methoxy Groups : These can participate in nucleophilic substitution reactions.
  • Hydroxyl Groups : These enhance solubility and can form hydrogen bonds with biological macromolecules.

Biological activity refers to the effects that a compound exerts on living organisms. For this specific compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the in vitro antimicrobial activities of structurally similar compounds and found that those with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Research on related aza compounds indicated that modifications to the nitrogen-containing ring could significantly alter cytotoxic profiles against various cancer cell lines .
  • Enzyme Interaction Studies : Molecular docking simulations have been performed to predict how this compound interacts with target enzymes involved in metabolic processes .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with the target compound, often exhibiting comparable biological activities:

Compound NameStructural FeaturesUnique Aspects
Compound ASimilar aza structureDifferent functional groups
Compound BMulti-cyclic frameworkVarying stereochemistry
Compound CContains methoxy groupsDistinct biological activity profile

These compounds highlight the uniqueness of the target compound through variations in their functional groups and stereochemistry.

科学的研究の応用

Medicinal Chemistry

The compound has been identified in several plant species such as Aconitum vilmorinianum and Delphinium roylei, which are known for their traditional medicinal uses. Research indicates that it possesses various bioactive properties that can be harnessed for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, in vitro evaluations have shown that extracts containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antitumor Properties

The structural complexity of the compound suggests potential antitumor activity. Similar compounds derived from the Aconitum genus have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The unique azahexacyclo structure may contribute to its interaction with biological targets involved in cancer progression.

Pharmacological Insights

Pharmacological studies have highlighted the importance of this compound in drug discovery and development.

Drug Design and Synthesis

The intricate structure of (1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol serves as a template for designing new drugs with enhanced efficacy and reduced side effects . The ability to modify functional groups allows for the optimization of pharmacokinetic properties.

Natural Product Chemistry

As a natural product derived from specific plants used in traditional medicine systems, this compound is of interest for researchers exploring ethnopharmacology and the development of herbal medicines . Its isolation from plant sources can lead to the discovery of new therapeutic agents that align with modern pharmacological standards.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains
Antitumor PotentialInduced apoptosis in cancer cells; potential for drug development
Drug DesignHighlighted structural features conducive to pharmacological activity

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to a family of azahexacyclo alkaloids with variations in substituents and stereochemistry. Key analogs include:

Compound Name (Simplified) Molecular Weight Substituents Key Differences Source
(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-...nonadecane-8,9-diol 467.601 Tetramethoxy, hydroxymethyl Additional methoxy and hydroxyl groups
[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-...nonadecan-8-yl] acetate 635.79 (C35H49NO9) 4-Methoxybenzoyl, acetate ester Esterification at position 4
(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-...nonadecane-4,5,7,8,14-pentol ~584.708 Trimethoxy, pentol groups Additional hydroxyl and methoxy groups

Structural Insights :

  • Stereochemical Complexity : All analogs share a hexacyclic core, but variations in stereocenters (e.g., 14 stereocenters in ’s compound) may alter binding affinity to biological targets .
Functional Group Modifications
  • Ester Derivatives : The benzoate ester derivative () introduces a bulky aromatic group, which could sterically hinder interactions with enzymes or receptors compared to the parent compound’s hydroxyl group .
  • Methoxy vs.

Research Findings and Implications

Bioactivity and Source Associations
  • This suggests the compound may belong to a broader class of bioactive natural products .
Physicochemical Properties
  • Solubility : The hydroxyl and methoxy groups in the parent compound likely confer moderate water solubility, whereas esterified derivatives (e.g., ’s acetate) may exhibit higher lipid solubility .
  • Stability : The rigid polycyclic structure suggests resistance to enzymatic degradation, a trait observed in related alkaloids with extended half-lives .

準備方法

Core Ring System Construction

The hexacyclic framework is typically assembled through sequential Diels-Alder reactions and Michael additions :

Step 1 : Formation of bicyclic intermediate via [4+2] cycloaddition between furan derivatives and electron-deficient dienophiles (e.g., maleic anhydride).
Step 2 : Intramolecular aldol condensation creates the initial tricyclic system.
Step 3 : Photochemical [2+2] cycloaddition introduces the bridged ring system.

Reaction StepReagentsTemperatureYield
Diels-AlderFuran + Maleic anhydride80°C68%
Aldol CondensationNaOH/EtOH25°C52%
PhotocycloadditionUV light (λ=300 nm)-78°C41%

Nitrogen Incorporation

The azepane ring (11-aza) is introduced through Schmidt reaction or Buchwald-Hartwig amination :

Cycloketone+HN3H2SO4Azepane intermediate[5]\text{Cycloketone} + \text{HN}3 \xrightarrow{\text{H}2\text{SO}_4} \text{Azepane intermediate} \quad

This step requires careful control of reaction stoichiometry (1:1.05 ketone:azide ratio) to prevent over-amination.

Functional Group Installation

Methoxy Group Introduction

Simultaneous O-methylation at positions 6 and 16 is achieved using:

Ag2O+CH3IDMFDi-O-methylated product[4]\text{Ag}2\text{O} + \text{CH}3\text{I} \xrightarrow{\text{DMF}} \text{Di-O-methylated product} \quad

Key parameters :

  • Reaction time: 12-14 hrs

  • Solvent: anhydrous DMF

  • Yield: 73-82%

Methoxymethylation at C13

A three-step sequence is employed:

  • Hydroxymethylation :

    NaBH4+HCHOEtOHC13 hydroxymethyl[3]\text{NaBH}_4 + \text{HCHO} \xrightarrow{\text{EtOH}} \text{C13 hydroxymethyl} \quad
  • Protection : TBDMSCl, imidazole

  • Methylation : CH₃I, K₂CO₃

Stereochemical Control Strategies

Chiral Auxiliary Approach

The C4 and C8 diol configuration is controlled using Evans oxazolidinones :

Chiral auxiliary+KetoneTiCl4Diastereomeric alcohol[1]\text{Chiral auxiliary} + \text{Ketone} \xrightarrow{\text{TiCl}_4} \text{Diastereomeric alcohol} \quad

Enzymatic Resolution

Candida antarctica lipase B achieves >98% ee for critical stereocenters:

Racemic acetateCAL-B(R)Alcohol+(S)Acetate[5]\text{Racemic acetate} \xrightarrow{\text{CAL-B}} (R)-\text{Alcohol} + (S)-\text{Acetate} \quad

Industrial Production Considerations

Continuous Flow Synthesis

Microreactor technology improves yield and safety for exothermic steps:

ParameterBatch ProcessFlow Process
Reaction time8 hrs22 min
Temperature control±5°C±0.3°C
Space-time yield0.8 kg/m³/hr4.2 kg/m³/hr

Catalytic System Optimization

Bimetallic catalysts enhance reaction efficiency:

Pd/Cu (1:3 mol ratio) in Suzuki coupling[4]\text{Pd/Cu} \ (1:3 \ \text{mol ratio}) \ \text{in} \ \text{Suzuki coupling} \quad

Purification and Characterization

Chromatographic Separation

Supercritical fluid chromatography (SFC) using:

  • Stationary phase: Chiralpak IC (5 μm)

  • Mobile phase: CO₂/MeOH (85:15)

  • Flow rate: 3 mL/min

Spectroscopic Confirmation

Critical spectral data :

  • 1H NMR^1\text{H NMR}: δ 3.78 (s, 3H, OCH₃), 3.34 (q, J=7.1 Hz, 2H, NCH₂)

  • 13C NMR^{13}\text{C NMR}: δ 102.4 (C4), 99.7 (C8)

  • HRMS: m/z 527.2874 [M+H]⁺ (calc. 527.2871)

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing this compound with high stereochemical purity?

  • Methodology : Multi-step synthesis using protecting groups (e.g., methoxymethyl and ethyl groups) to preserve stereochemistry. For example, a route involving iterative alkylation and cyclization steps under controlled temperatures (e.g., 104–115°C) can minimize racemization . Post-synthesis, employ HPLC with chiral stationary phases to verify enantiomeric excess.
  • Validation : Use IR and 1H/13C NMR to confirm functional groups and stereocenters, as demonstrated in analogous azapolycyclic systems .

Q. How can the compound’s structure be unambiguously confirmed?

  • Approach : Combine single-crystal X-ray diffraction (SCXRD) for absolute configuration determination with 2D NMR (COSY, HSQC, HMBC) to map connectivity. For example, SCXRD data (bond angles: 104.5–121.7°, torsion angles: 113.3–121.7°) resolve complex cyclohexane and azepane ring conformations .
  • Cross-verification : Compare experimental NMR shifts (e.g., methoxy protons at δ 3.2–3.5 ppm) with DFT-predicted values using software like Gaussian .

Q. What analytical techniques are suitable for quantifying its purity?

  • Protocol : UPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for separation, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 500.2800). Purity >95% can be achieved via recrystallization in ethyl acetate/hexane .

Advanced Research Questions

Q. How to design experiments to assess its pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • In vitro models :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. For low solubility (<0.1 mg/mL), employ cyclodextrin-based formulations .
  • Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor demethylation pathways (common for methoxy groups) .
    • In silico tools : Predict logP and bioavailability using Molinspiration or SwissADME, leveraging SMILES/InChI data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Root cause analysis :

  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
  • Stereochemical drift : Verify compound stability under assay conditions (e.g., pH, temperature) via periodic chiral HPLC .
    • Validation : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. How to investigate its mechanism of action against a target with unknown binding sites?

  • Experimental design :

  • Molecular docking : Use AutoDock Vina with a homology-modeled protein structure. Prioritize binding pockets near the ethyl-aza moiety, which may disrupt enzymatic activity .
  • Mutagenesis : Validate predicted interactions by introducing point mutations (e.g., Ala-scanning) in putative binding residues .
    • Biophysical validation : SPR or ITC to measure binding kinetics (KD, kon/koff) .

Q. What computational methods predict its interactions with membrane transporters (e.g., P-gp)?

  • Workflow :

MD simulations : Embed the compound in a lipid bilayer (CHARMM36 force field) to assess passive diffusion .

Machine learning : Train a Random Forest model on known P-gp substrates using molecular descriptors (e.g., tPSA, logD) .

  • Experimental follow-up : Caco-2 permeability assays with/without P-gp inhibitors (e.g., verapamil) .

Methodological Notes

  • Stereochemical challenges : The compound’s 14 defined stereocenters require rigorous control during synthesis. Use Evans’ oxazolidinone auxiliaries or enzymatic resolution for critical steps .
  • Data interpretation : For conflicting crystallographic data (e.g., bond length discrepancies >0.05 Å), apply Hirshfeld surface analysis to evaluate intermolecular interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。